9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common method includes the use of rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole . This reaction can yield the desired spirocyclic compound in moderate to good yields under specific reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and dimethylphenyl groups allows for potential oxidation reactions.
Reduction: The sulfonyl group can be reduced under appropriate conditions.
Scientific Research Applications
9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar compounds to 9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane include:
1,3-Dioxane derivatives: These compounds share a similar spirocyclic structure but differ in their functional groups.
1,3-Dithiane derivatives: These compounds have sulfur atoms in their rings, providing different chemical properties.
1,3-Oxathiane derivatives: These compounds contain both oxygen and sulfur atoms in their rings, offering unique reactivity
Properties
IUPAC Name |
9-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-11-15(21-3)16(12-14(13)2)24(19,20)18-7-5-17(6-8-18)22-9-4-10-23-17/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJDPYUYHGMSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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